molecular formula C9H14O5 B15294000 (S)-Ethyl 2-(2,2-dimethyl-5-oxo-1,3-dioxolan-4-yl)acetate

(S)-Ethyl 2-(2,2-dimethyl-5-oxo-1,3-dioxolan-4-yl)acetate

Cat. No.: B15294000
M. Wt: 202.20 g/mol
InChI Key: AVOWRQFMZHDBMI-LURJTMIESA-N
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Description

(S)-Ethyl 2-(2,2-dimethyl-5-oxo-1,3-dioxolan-4-yl)acetate is an organic compound with a complex structure that includes a dioxolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Ethyl 2-(2,2-dimethyl-5-oxo-1,3-dioxolan-4-yl)acetate typically involves the reaction of ethyl acetoacetate with formaldehyde and a suitable chiral catalyst to induce the formation of the dioxolane ring. The reaction conditions often include a controlled temperature and pH to ensure the desired stereochemistry is achieved.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and high yields. The use of advanced purification techniques such as chromatography ensures the final product’s purity.

Chemical Reactions Analysis

Types of Reactions

(S)-Ethyl 2-(2,2-dimethyl-5-oxo-1,3-dioxolan-4-yl)acetate can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the ester group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: The major product is often a carboxylic acid derivative.

    Reduction: The major product is typically an alcohol.

    Substitution: The major product depends on the nucleophile used but often results in the replacement of the ester group.

Scientific Research Applications

(S)-Ethyl 2-(2,2-dimethyl-5-oxo-1,3-dioxolan-4-yl)acetate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-Ethyl 2-(2,2-dimethyl-5-oxo-1,3-dioxolan-4-yl)acetate involves its interaction with specific molecular targets, often enzymes or receptors. The dioxolane ring structure allows for unique binding interactions, which can modulate biological pathways and result in various effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(2,2-dimethyl-5-oxo-1,3-dioxolan-4-yl)acetate
  • Ethyl 2-(2,2-dimethyl-5-oxo-1,3-dioxolan-4-yl)propanoate

Uniqueness

(S)-Ethyl 2-(2,2-dimethyl-5-oxo-1,3-dioxolan-4-yl)acetate is unique due to its specific stereochemistry and the presence of the ethyl ester group, which can influence its reactivity and interactions in chemical and biological systems.

Properties

Molecular Formula

C9H14O5

Molecular Weight

202.20 g/mol

IUPAC Name

ethyl 2-[(4S)-2,2-dimethyl-5-oxo-1,3-dioxolan-4-yl]acetate

InChI

InChI=1S/C9H14O5/c1-4-12-7(10)5-6-8(11)14-9(2,3)13-6/h6H,4-5H2,1-3H3/t6-/m0/s1

InChI Key

AVOWRQFMZHDBMI-LURJTMIESA-N

Isomeric SMILES

CCOC(=O)C[C@H]1C(=O)OC(O1)(C)C

Canonical SMILES

CCOC(=O)CC1C(=O)OC(O1)(C)C

Origin of Product

United States

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